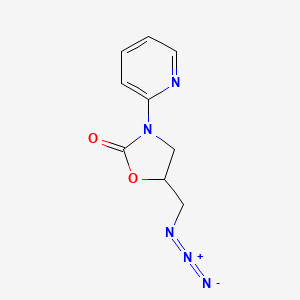
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features an azidomethyl group, a pyridin-2-yl group, and an oxazolidin-2-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Azidomethylation: The azidomethyl group can be introduced through the reaction of the corresponding halomethyl derivative with sodium azide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group, pyridin-2-yl group, and oxazolidinone ring. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different applications.
相似化合物的比较
Similar Compounds
- 5-(Azidomethyl)-3-(pyridin-3-yl)-1,3-oxazolidin-2-one
- 5-(Azidomethyl)-3-(pyridin-4-yl)-1,3-oxazolidin-2-one
- 5-(Azidomethyl)-3-(quinolin-2-yl)-1,3-oxazolidin-2-one
Uniqueness
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
属性
CAS 编号 |
824933-19-9 |
|---|---|
分子式 |
C9H9N5O2 |
分子量 |
219.20 g/mol |
IUPAC 名称 |
5-(azidomethyl)-3-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H9N5O2/c10-13-12-5-7-6-14(9(15)16-7)8-3-1-2-4-11-8/h1-4,7H,5-6H2 |
InChI 键 |
QCFFNXWSOKHFEH-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1C2=CC=CC=N2)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


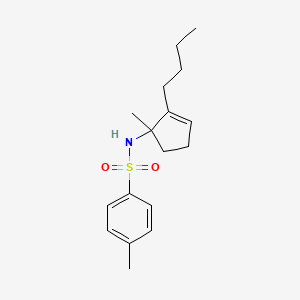

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
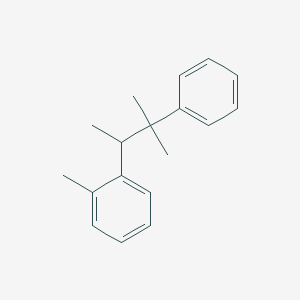
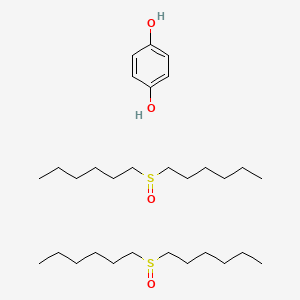
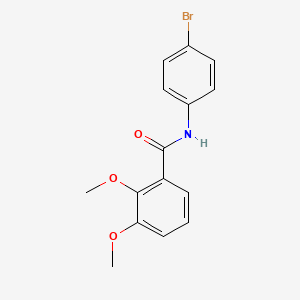


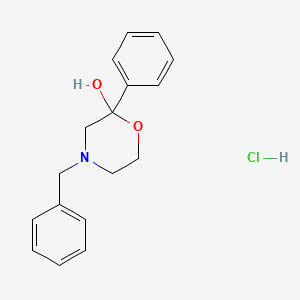
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)

![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)
![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
